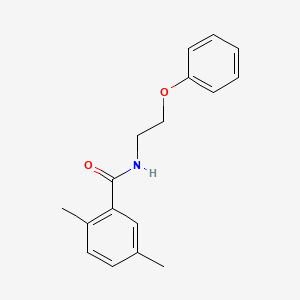
ethyl 4-(3-fluorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-fluorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate, commonly known as EFPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EFPC belongs to the class of piperidinecarboxylate derivatives, which have been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties.
作用机制
The mechanism of action of EFPC is still not fully understood. However, several studies have suggested that EFPC exerts its biological activity by targeting multiple signaling pathways. EFPC has been found to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylases. EFPC has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
EFPC has been found to exhibit several biochemical and physiological effects. Studies have reported that EFPC induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways. EFPC has also been found to exhibit potent antifungal and antibacterial activity. In addition, EFPC has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
One of the major advantages of EFPC is its potential applications in drug discovery and development. EFPC exhibits potent anticancer, antifungal, and antibacterial activity, making it a promising candidate for the development of novel drugs. However, one of the limitations of EFPC is its complex synthesis process, which requires the use of several reagents and catalysts.
未来方向
There are several future directions for research on EFPC. One of the future directions is to study the mechanism of action of EFPC in more detail. Understanding the mechanism of action of EFPC will provide insights into its biological activity and potential applications in drug discovery and development.
Another future direction is to study the structure-activity relationship of EFPC. This will help in the development of more potent and selective analogs of EFPC with improved biological activity.
In addition, future research can focus on the pharmacokinetics and pharmacodynamics of EFPC. Understanding the pharmacokinetics and pharmacodynamics of EFPC will help in the development of optimal dosing regimens for its potential clinical use.
Conclusion:
In conclusion, EFPC is a promising compound with potential applications in drug discovery and development. EFPC exhibits potent anticancer, antifungal, and antibacterial activity, making it a promising candidate for the development of novel drugs. Further research is needed to fully understand the mechanism of action of EFPC and its potential applications in drug discovery and development.
合成方法
The synthesis of EFPC involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 3-fluorobenzylamine with ethyl 4-chloro-1-piperidinecarboxylate in the presence of a base such as potassium carbonate. This results in the formation of 4-(3-fluorobenzyl)-1-piperidinecarboxylic acid ethyl ester.
The second step involves the reaction of the ethyl ester with 3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This results in the formation of EFPC.
科学研究应用
EFPC has been extensively studied for its potential applications in drug discovery and development. Several studies have reported the anticancer activity of EFPC against various cancer cell lines, including breast, lung, and colon cancer. EFPC has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
In addition, EFPC has also been studied for its potential antifungal and antibacterial activity. Studies have reported that EFPC exhibits potent antifungal activity against Candida albicans and Aspergillus fumigatus. EFPC has also been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
ethyl 4-[(3-fluorophenyl)methyl]-1-(pyridine-3-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-2-27-20(26)21(14-16-5-3-7-18(22)13-16)8-11-24(12-9-21)19(25)17-6-4-10-23-15-17/h3-7,10,13,15H,2,8-9,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPNEGRPRYODJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CN=CC=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2,4-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4922428.png)
![1-isopropyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4922436.png)
![9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole](/img/structure/B4922442.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4922448.png)

![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922478.png)
![2-[{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B4922482.png)
![2-(2,4-dichlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4922503.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4922506.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-cyclopropyl-1,3-oxazole-4-carboxamide](/img/structure/B4922523.png)
![2-[(3-chlorobenzyl)oxy]benzonitrile](/img/structure/B4922531.png)

![4-[1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]pyridine](/img/structure/B4922539.png)
